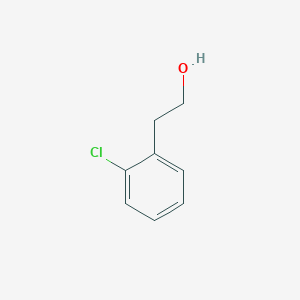

2-(2-Chlorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHTCBFRSCBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173540 | |

| Record name | o-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-95-5 | |

| Record name | 2-Chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorophenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Chlorophenyl)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JVZ9G2VBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Chlorophenyl)ethanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-Chlorophenethyl Alcohol, is an important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its structure, featuring a chlorinated aromatic ring and a primary alcohol functional group, provides a versatile scaffold for synthetic transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its relevance in drug development. The conformational flexibility of this molecule has implications for drug design, as different conformers may exhibit varied binding affinities for target proteins.[1]

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid.[2] The presence of the hydroxyl group imparts moderate polarity, allowing for hydrogen bonding and influencing its solubility in polar solvents.[3] Its core physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19819-95-5 | [4][5] |

| Molecular Formula | C₈H₉ClO | [5][6] |

| Molecular Weight | 156.61 g/mol | [2][5][6] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 227.5 ± 0.0 °C at 760 mmHg; 130 °C at 12.5 mmHg | [4][7] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Specific Gravity (20/20) | 1.19 | [7] |

| Flash Point | 101.1 ± 20.4 °C | [4] |

| Refractive Index | 1.554 | [4][7] |

| LogP | 1.95 | [4] |

| Exact Mass | 156.034195 | [4] |

Synthesis and Manufacturing

While various synthetic routes exist, a common and logical approach for the preparation of this compound involves the reduction of a corresponding carbonyl compound, such as 2-(2-chlorophenyl)acetaldehyde or 2'-chloroacetophenone. This transformation can be achieved using standard reducing agents.

General Synthesis Workflow: Reduction of 2'-Chloroacetophenone

The following workflow illustrates a generalized, high-level process for synthesizing this compound. The choice of reducing agent and solvent system is critical for optimizing yield and purity.

Caption: Generalized synthetic workflow for this compound.

Protocol Considerations:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing ketones to alcohols without affecting the aromatic chloride. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions and more stringent handling procedures.

-

Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.

-

Work-up: The reaction is typically quenched with water or dilute acid, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is often purified by vacuum distillation to remove impurities and the solvent.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

A. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. Attenuated Total Reflectance (ATR) and Vapor Phase IR spectra are available from spectral databases.[5][8]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the ethyl chain.

-

C-H Stretch (sp²): Absorptions are expected just above 3000 cm⁻¹ for the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1050 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, indicates the carbon-chlorine bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectral data for this compound was not found in the search results, the expected ¹H and ¹³C NMR signals can be predicted based on its structure:

-

¹H NMR:

-

A triplet corresponding to the two protons of the -CH₂-OH group.

-

A triplet corresponding to the two protons of the Ar-CH₂- group.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

-

A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene ring.

-

-

¹³C NMR:

-

A signal for the -CH₂-OH carbon.

-

A signal for the Ar-CH₂- carbon.

-

Six distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom being significantly affected.

-

C. Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[4] Key fragmentation patterns would likely include:

-

Loss of water (H₂O) from the molecular ion.

-

Cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to characteristic fragments.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its primary alcohol functional group, making it a valuable building block for introducing the 2-chlorophenethyl moiety into larger molecules.[1]

Caption: Key reaction pathways for this compound.

A. Role as a Pharmaceutical Intermediate this compound serves as an intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is a precursor to more complex active pharmaceutical ingredients (APIs). The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, enabling the construction of larger molecular frameworks.

B. Conformational Polymorphism in Drug Design Computational studies highlight that the conformational flexibility of molecules like this compound can lead to multiple stable conformations.[1] These different three-dimensional arrangements can possess distinct bond lengths and angles, resulting in pseudo-resonance structures that coexist.[1] This phenomenon is critically important in drug design, as different conformers of a drug candidate can display significantly different binding affinities and selectivities for its biological target.[1] Understanding and controlling this conformational behavior is a key aspect of modern medicinal chemistry.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.[9][10]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves, eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as strong oxidizing agents.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] If vapors or aerosols are likely to be generated, a vapor respirator may be necessary.[9]

First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its utility as an intermediate is central to its role in the synthesis of pharmaceuticals and other specialty chemicals. For drug development professionals, an understanding of its reactivity, synthetic accessibility, and conformational properties is essential for leveraging this molecule in the design and creation of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

- Buy this compound | 19819-95-5 - Smolecule.

- This compound | CAS#:19819-95-5 | Chemsrc.

- SAFETY D

- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

- 2-(2-Chlorophenyl)

- SAFETY D

- 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1 H NMR - ChemicalBook.

- 1 - Supplementary Inform

- 2,2-Bis(p-chlorophenyl)ethanol - the NIST WebBook.

- Safety D

- SAFETY D

- Ethanol, 2-[(2-chlorophenyl)

- (1S)-2-chloro-1-(4-chlorophenyl)ethanol - SpectraBase.

- chemical label 2,2-bis(p-chlorophenyl)ethanol.

- 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem - NIH.

- This compound - CymitQuimica.

- Ethanol, 2,2'-((m-chlorophenyl)imino)di- - the NIST WebBook.

- This compound - AbacipharmTech-Global Chemical supplier.

- 2-[(p-Chlorophenyl)thio]ethanol - Optional[1H NMR] - Spectrum - SpectraBase.

- 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem.

- This compound | 19819-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC).

- This compound - gsrs.

- This compound | 19819-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd.

- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development - Benchchem.

- CAS 13524-04-4: 1-(2-Chlorophenyl)ethanol | CymitQuimica.

- Preparation of (R)-2-chloro-1-(m-chlorophenyl)

- This compound 19819-95-5 | TCI (Shanghai) Development Co., Ltd.

- 1-(2-Chlorophenyl)-1-ethanol(13524-04-4)IR1 - ChemicalBook.

Sources

- 1. Buy this compound | 19819-95-5 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 13524-04-4: 1-(2-Chlorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:19819-95-5 | Chemsrc [chemsrc.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 19819-95-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanol (CAS 19819-95-5)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in organic synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications in pharmaceutical and chemical industries, analytical characterization, and essential safety and handling protocols. This document is designed to serve as a practical resource for professionals engaged in research and development.

Core Identity and Physicochemical Properties

This compound, also known as 2-Chlorophenethyl Alcohol, is an organochlorine compound distinguished by a 2-chlorophenyl group attached to an ethanol backbone.[1][2] This structure imparts specific reactivity and physical characteristics that make it a valuable building block in complex organic syntheses.[2] It is typically a clear, colorless to light yellow liquid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19819-95-5 | [1][4][5] |

| Molecular Formula | C₈H₉ClO | [1][3][4][6] |

| Molecular Weight | 156.61 g/mol | [1][3][6] |

| Appearance | Clear colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 84-85 °C at 3 mmHg | [1][7] |

| Density | 1.19 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.551 | [1][7] |

| Purity (Typical) | >97.0% (GC) | [3][4] |

| SMILES | C1(=CC=CC=C1CCO)Cl | [1][2] |

| InChI Key | IWNHTCBFRSCBQK-UHFFFAOYSA-N | [1][8] |

Synthesis and Reaction Pathways

The synthesis of this compound is critical for its application. Several synthetic routes are viable, with the choice often depending on the availability of starting materials, desired scale, and purity requirements.

Common Synthesis Route: Reduction of 2-Chlorophenylacetic Acid

A prevalent laboratory and industrial method involves the reduction of 2-chlorophenylacetic acid. This transformation is efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the carboxylic acid functional group directly to a primary alcohol. The use of an anhydrous solvent is critical to prevent the violent quenching of the hydride reagent by water.

Caption: Synthesis workflow for this compound via reduction.

Step-by-Step Experimental Protocol: Reduction of 2-Chlorophenylacetic Acid

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Preparation: Dissolve 20 g of 2-chlorophenylacetic acid in 200 mL of anhydrous tetrahydrofuran (THF) in a suitable reaction flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cooling: Stir the solution and cool it to 0°C using an ice bath.[1]

-

Addition of Reducing Agent: Carefully add 8.9 g of lithium aluminum hydride (LiAlH₄) in small portions to control the exothermic reaction.[1]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir until the reaction is complete (monitoring by TLC is recommended).[1]

-

Quenching: Cautiously quench the reaction by slowly adding 300 mL of water.

-

Extraction: Extract the aqueous mixture with 400 mL of dichloromethane.[1]

-

Drying and Concentration: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically a light yellow oil.[1]

Alternative Synthesis: Grignard Reaction

Another common approach is the Grignard reaction, which utilizes 2-chlorophenylmagnesium bromide and acetaldehyde.[6] This method builds the carbon skeleton and introduces the hydroxyl group in a single step, offering an alternative pathway depending on precursor availability.

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature—an alcohol for esterification or oxidation and a chlorinated aromatic ring for nucleophilic substitution or cross-coupling reactions—makes it highly versatile.

-

Pharmaceutical Intermediate: It is a documented building block for various pharmaceuticals, including antihistamines and bronchodilators.[6] The specific stereochemistry of related chlorophenyl ethanol derivatives is crucial, as different enantiomers can exhibit dramatically different pharmacological properties and binding affinities to protein targets.[6]

-

Synthesis of Amines: The compound is used in the chemical synthesis of various amines.[1][7]

-

Precursor to Other Building Blocks: It can be oxidized to form the corresponding aldehyde or ketone, or it can undergo esterification.[6] For example, it is a precursor to 2-(2-chlorophenyl)acetic acid, another important intermediate.[9]

-

Research Applications: Due to its well-defined structure, it is employed in research to study reaction mechanisms and the behavior of different functional groups.[6]

Caption: Key reaction pathways and applications of this compound.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis.

-

Gas Chromatography (GC): This is the primary method used to determine the purity of the compound, with commercial grades typically exceeding 97.0%.[3][4]

-

Spectroscopy: Standard spectroscopic methods are used for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework, confirming the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the alcohol and peaks corresponding to the aromatic C-H and C-Cl bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Precautionary Statements

The compound is classified as a hazardous substance. Key safety information is summarized from its Safety Data Sheet (SDS).[4]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Warning | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4] | P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation of vapor or mist.[4] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[1][4][11] It should be stored away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is room temperature.[1]

Conclusion

This compound (CAS 19819-95-5) is a foundational building block in modern organic chemistry. Its well-defined properties, accessible synthesis routes, and versatile reactivity make it an indispensable intermediate for the development of a wide range of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for any researcher or drug development professional utilizing this compound in their work.

References

-

This compound | CAS#:19819-95-5. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

chemical label 2,2-bis(p-chlorophenyl)ethanol. (n.d.). GHS-Piktogramme. Retrieved January 5, 2026, from [Link]

-

Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. (n.d.). US EPA. Retrieved January 5, 2026, from [Link]

-

This compound 19819-95-5. (n.d.). TCI (Shanghai) Development Co., Ltd.. Retrieved January 5, 2026, from [Link]

-

2-chloroethanol. (n.d.). Wuxi Ginkgo Plastic Industry Co.,Ltd. Retrieved January 5, 2026, from [Link]

-

α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

2-Chloroethanol. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

2,2-Bis(p-chlorophenyl)ethanol. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 5, 2026, from [Link]

-

2-Chloro Phenyl Acetic Acid. (n.d.). Kajay Remedies. Retrieved January 5, 2026, from [Link]

- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.). Google Patents.

-

This compound. (n.d.). Drugfuture. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2-CHLOROPHENETHYLALCOHOL | 19819-95-5 [chemicalbook.com]

- 2. CAS 19819-95-5: 2-Chlorobenzeneethanol | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | CAS#:19819-95-5 | Chemsrc [chemsrc.com]

- 6. Buy this compound | 19819-95-5 [smolecule.com]

- 7. 2-Chlorophenethyl alcohol 98 19819-95-5 [sigmaaldrich.com]

- 8. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 19819-95-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)ethanol

Abstract

This technical guide provides a comprehensive examination of 2-(2-Chlorophenyl)ethanol (CAS RN: 19819-95-5), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We will delve into the precise elucidation of its molecular structure through an analysis of its physicochemical properties and spectroscopic data. Furthermore, this guide will present an established synthesis protocol, discuss its applications as a versatile building block in organic synthesis, and provide critical safety and handling information.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction: The Significance of a Versatile Building Block

This compound, also known as 2-Chlorophenethyl Alcohol, is an aromatic alcohol that holds significant value as a structural motif and intermediate in organic synthesis. Its architecture, featuring a chlorinated phenyl ring coupled to an ethanol moiety, provides two reactive centers: the aromatic ring, which can undergo further substitution, and the primary alcohol, which can be oxidized or converted to other functional groups.[2] This bifunctionality makes it a valuable precursor in the synthesis of a range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and ensuring the purity of downstream products.

Physicochemical Properties and Molecular Structure Elucidation

The identity and purity of this compound are defined by its unique physicochemical properties and spectroscopic fingerprint. These characteristics are foundational for its application in exacting synthetic protocols.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1][4][5] |

| Molecular Weight | 156.61 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| CAS Registry Number | 19819-95-5 | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Boiling Point | 227.5 °C at 760 mmHg; 130 °C at 12.5 mmHg | [4] |

| Refractive Index | 1.55 | |

| Purity (Typical) | >97.0% (GC) | [1] |

Molecular Structure and Spectroscopic Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework. The expected signals in the ¹H NMR spectrum would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the benzylic methylene group, a multiplet for the aromatic protons, and a broad singlet for the hydroxyl proton. The ¹³C NMR would show distinct signals for the two aliphatic carbons and the six aromatic carbons, with the carbon bearing the chlorine atom being significantly influenced. While a specific spectrum for this compound is not publicly available in the provided search results, TCI Chemicals confirms the structure via NMR for their product.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[6] Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching within the aromatic ring, and a C-Cl stretching vibration.

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.[7] The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

A visual representation of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

This compound can be synthesized via several routes. A common and reliable method is the reduction of a corresponding carbonyl compound.

Synthesis via Reduction of 2-Chloroacetophenone

A prevalent method for synthesizing substituted phenylethanols is the reduction of the corresponding acetophenone. In this case, this compound can be synthesized from 1-(2-chlorophenyl)ethanone. Biocatalytic methods using microorganisms like Lactobacillus curvatus have been shown to be effective for this transformation, producing the chiral alcohol with high enantiomeric excess.[8]

Experimental Protocol: Bioreduction of 1-(2-chlorophenyl)ethanone

This protocol is adapted from established biocatalytic reduction methodologies.[8]

Materials:

-

1-(2-chlorophenyl)ethanone

-

Lactobacillus curvatus whole cells

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

-

Glucose (as a cofactor regeneration source)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Incubator shaker

Procedure:

-

Culture Preparation: Cultivate Lactobacillus curvatus in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and wash with buffer.

-

Bioreduction: In a reaction vessel, suspend the washed Lactobacillus curvatus cells in the buffer solution.

-

Add glucose to the cell suspension.

-

Add 1-(2-chlorophenyl)ethanone to the mixture.

-

Incubate the reaction mixture in a shaker at a controlled temperature and agitation speed.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.[2]

-

Pharmaceutical Synthesis: It serves as a key building block for various pharmaceuticals. The "chlorophenethyl" moiety is a common feature in many biologically active molecules. For instance, related structures are found in antihistamines and bronchodilators.[2] The chlorine substitution can influence the lipophilicity and metabolic stability of the final drug molecule.

-

Agrochemicals: Similar to pharmaceuticals, it can be a precursor for pesticides and herbicides.

-

Reaction Mechanism Studies: Its defined structure and reactivity make it a useful compound for studying the mechanisms of various organic reactions.[2]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[9]

-

Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9] Wash hands and skin thoroughly after handling. Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Storage: Store in a cool, dark, and well-ventilated place.[9] Keep the container tightly closed and store away from incompatible materials like oxidizing agents.[9]

Conclusion

This compound is a chemical of significant industrial and research importance. Its molecular structure, confirmed by a suite of spectroscopic methods, endows it with a reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Chemsrc. (n.d.). This compound | CAS#:19819-95-5. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)ethanol. Retrieved from [Link]

-

Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica and their Application for the Synthesis of Chiral Benzotriazoles. Journal of the Brazilian Chemical Society, 24(9), S1-S37. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 19819-95-5 [smolecule.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:19819-95-5 | Chemsrc [chemsrc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. minio.scielo.br [minio.scielo.br]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

2-(2-Chlorophenyl)ethanol synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)ethanol for Pharmaceutical Research and Development

Introduction

This compound is a pivotal chemical intermediate whose structural motif is integral to a range of pharmacologically active molecules and agrochemicals.[1] As a substituted phenethyl alcohol, its utility in drug development is significant, acting as a versatile building block for more complex molecular architectures. The conformational flexibility of chiral alcohols like this compound can lead to multiple stable conformations, a factor that has important implications for drug design, as different conformers may exhibit varying binding affinities for target proteins.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, causality, and optimization. It is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of its synthesis for application in their work.

Physicochemical and Structural Data

A foundational understanding of a target molecule begins with its physical and chemical properties. These data are critical for experimental planning, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 19819-95-5 | |

| Molecular Formula | C₈H₉ClO | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Colorless to Light Yellow Clear Liquid | [3] |

| Purity (Typical) | >97.0% (by GC) | [3] |

| Synonyms | 2-Chlorophenethyl Alcohol | [4] |

| Storage Temperature | Room Temperature (Cool, dark place <15°C rec.) |

Core Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. This guide details three primary, validated routes: the reduction of a carboxylic acid derivative, a Grignard-based carbon-carbon bond formation, and the reductive ring-opening of an epoxide.

Pathway 1: Reduction of 2-Chlorophenylacetic Acid Derivatives

This is arguably the most common and straightforward pathway, leveraging the readily available 2-chlorophenylacetic acid. The strategy involves a two-step process: first, the conversion of the carboxylic acid to a more easily reducible derivative (typically an ester), followed by reduction to the primary alcohol. The esterification step is crucial as direct reduction of a carboxylic acid requires harsh reducing agents (e.g., LiAlH₄), while esters can be reduced under milder conditions.

Mechanism and Rationale

The carboxylic acid is first activated, often by conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂), which is then reacted in situ with an alcohol (e.g., ethanol) to form the corresponding ester.[5] This ethyl 2-(2-chlorophenyl)acetate is then subjected to reduction. A powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is typically employed. The hydride nucleophilically attacks the electrophilic carbonyl carbon of the ester, ultimately displacing the ethoxy group and, after a second hydride addition and aqueous workup, yielding the primary alcohol.

Experimental Protocol

Step 1A: Synthesis of Ethyl 2-(2-chlorophenyl)acetate [5]

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar) and equipped with a reflux condenser, dissolve 2-(2-chlorophenyl)acetic acid (1.0 eq) in a suitable anhydrous solvent such as toluene.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, requiring proper ventilation.

-

Upon completion of the addition, heat the mixture to reflux for 2-3 hours until gas evolution ceases. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 2-(2-chlorophenyl)acetyl chloride.

Step 1B: Esterification [5]

-

Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and cool the flask in an ice bath (0°C).

-

Add anhydrous ethanol (1.5 eq) dropwise, followed by the slow, cautious addition of a non-nucleophilic base such as pyridine (1.1 eq) to neutralize the HCl generated.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield ethyl 2-(2-chlorophenyl)acetate.

Step 2: Reduction to this compound

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 1.0-1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0°C.

-

Dissolve the ethyl 2-(2-chlorophenyl)acetate (1.0 eq) from the previous step in the same anhydrous solvent.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and to produce a granular, easily filterable precipitate of aluminum salts.

-

Filter the resulting slurry, washing the solid residue thoroughly with the ether solvent.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Workflow Diagram

Caption: Workflow for the reduction pathway.

Pathway 2: Grignard Synthesis

The Grignard reaction is a powerful and versatile tool for C-C bond formation.[6] For the synthesis of this compound, a primary alcohol, the most direct Grignard approach involves the reaction of a benzyl-type Grignard reagent with formaldehyde.

Mechanism and Rationale

First, 2-chlorobenzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent to form 2-chlorobenzylmagnesium chloride. This organometallic species acts as a potent nucleophile (formally, a 2-chlorobenzyl carbanion). This Grignard reagent is then reacted with a suitable electrophile, in this case, formaldehyde (H₂C=O). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[7] The reaction produces a magnesium alkoxide intermediate, which upon acidic aqueous workup is protonated to yield the final product, this compound. The use of completely anhydrous conditions is paramount, as any trace of water will protonate and destroy the highly basic Grignard reagent.[7][8]

Experimental Protocol

Step 1: Formation of 2-Chlorobenzylmagnesium Chloride [6]

-

Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.1 eq) in the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Dissolve 2-chlorobenzyl chloride (1.0 eq) in anhydrous THF in the dropping funnel. Add a small amount to the magnesium. An exothermic reaction (bubbling, gentle reflux) should initiate. If not, gentle warming may be required.

-

Once initiated, add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.

Step 2: Reaction with Formaldehyde and Workup

-

Formaldehyde Source: Formaldehyde can be used as a gas bubbled through the solution or, more conveniently, generated in situ by the thermal depolymerization of dry paraformaldehyde.

-

Reaction: Cool the prepared Grignard reagent to 0°C in an ice bath. Add the formaldehyde source slowly and under controlled conditions.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature for 1-2 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the alkoxide and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Workflow Diagram

Caption: Workflow for the Grignard synthesis pathway.

Pathway 3: Reductive Ring-Opening of 2-Chlorostyrene Oxide

This pathway utilizes an epoxide intermediate, 2-chlorostyrene oxide, which is then opened reductively to yield the target alcohol. This route is particularly valuable in asymmetric synthesis, as enantiomerically pure epoxides can be prepared using methods like the Jacobsen epoxidation, leading to enantiopure alcohol products.[9]

Mechanism and Rationale

The synthesis begins with 2-chlorostyrene, which is epoxidized to 2-(2-chlorophenyl)oxirane (2-chlorostyrene oxide).[9] The subsequent step is a reductive ring-opening. A hydride reagent, such as LiAlH₄, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the chlorophenyl group at the C2 position, the hydride preferentially attacks the less-substituted C1 carbon. This nucleophilic attack opens the strained three-membered ring to form an alkoxide, which upon aqueous workup, is protonated to give this compound.

Experimental Protocol

Step 1: Epoxidation of 2-Chlorostyrene (Example: Jacobsen Epoxidation for asymmetric synthesis) [9]

-

To a stirred solution of 2-chlorostyrene (1.0 eq) in a solvent like dichloromethane (DCM) at 0°C, add the (R,R)-Jacobsen's catalyst and an oxidant co-catalyst like 4-phenylpyridine N-oxide (4-PPNO).

-

Add a buffered bleach solution (e.g., NaOCl) dropwise, maintaining the temperature at 0°C.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent, dry, and purify (e.g., by chromatography) to obtain enantiomerically enriched (R)-2-(2-chlorophenyl)oxirane.

Step 2: Reductive Ring-Opening of the Epoxide

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (approx. 1.0 eq) in anhydrous THF and cool to 0°C.

-

Dissolve the 2-(2-chlorophenyl)oxirane (1.0 eq) in anhydrous THF.

-

Add the epoxide solution dropwise to the stirred LiAlH₄ suspension at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete by TLC.

-

Cool the mixture to 0°C and perform a standard Fieser workup (sequential addition of H₂O, 15% NaOH, H₂O) to quench the reaction and precipitate aluminum salts.

-

Filter the solid, wash with THF, and combine the organic filtrates.

-

Dry the combined organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Workflow Diagram

Caption: Workflow for the epoxide ring-opening pathway.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Pros | Cons |

| 1. Reduction of Acid Derivative | 2-Chlorophenylacetic acid, Ethanol | SOCl₂, LiAlH₄ | Reliable, high-yielding, readily available starting material.[5] | Requires highly reactive and hazardous reagents (SOCl₂, LiAlH₄). Multi-step. |

| 2. Grignard Synthesis | 2-Chlorobenzyl chloride, Formaldehyde | Mg, Anhydrous Solvents | Direct C-C bond formation, potentially fewer steps.[6] | Requires strictly anhydrous conditions; Grignard reagent can be difficult to initiate.[8] |

| 3. Epoxide Ring-Opening | 2-Chlorostyrene | Epoxidizing agent (e.g., NaOCl), LiAlH₄ | Allows for asymmetric synthesis to produce enantiopure alcohols.[9] | Starting epoxide may not be commercially available and requires synthesis. |

Purification and Characterization

Regardless of the synthetic pathway chosen, the crude this compound product will require purification and its identity must be confirmed through analytical methods.

Purification Protocol: Fractional Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for small quantities.

-

Procedure: Place the crude product in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure to the desired vacuum level.

-

Gently heat the flask using an oil bath.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Analytical Characterization

The identity and purity of the final product should be rigorously confirmed using a combination of standard analytical techniques.

-

Gas Chromatography (GC): Used to determine the purity of the liquid product. A typical purity specification is >97.0%.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight (m/z = 156.61) and fragmentation pattern consistent with the structure of this compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3300-3500 cm⁻¹) and absorptions corresponding to the aromatic C-H and C-Cl bonds.

Conclusion

The synthesis of this compound is a well-established process achievable through multiple robust pathways. The reduction of 2-chlorophenylacetic acid derivatives offers a reliable and high-yield route using common starting materials. The Grignard synthesis provides a more direct method of C-C bond formation but demands stringent control over reaction conditions. Finally, the reductive ring-opening of 2-chlorostyrene oxide stands out as the premier choice when enantiopurity is the primary objective, particularly in the context of developing chiral pharmaceuticals. A thorough understanding of the mechanisms, experimental nuances, and comparative advantages of each pathway enables researchers and drug development professionals to make informed decisions, optimizing their synthetic strategy to meet the specific demands of their research and development goals.

References

- Smolecule. (n.d.). Buy this compound | 19819-95-5.

- BenchChem. (2025). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.

- Smolecule. (2024). Buy (R)-2-Amino-2-(2-chlorophenyl)ethanol.

- BenchChem. (2025). Commercial Availability of Enantiopure (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 19819-95-5.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 19819-95-5.

- Global Substance Registration System. (n.d.). This compound.

- Environmental Protection Agency. (n.d.). III Analytical Methods.

- CymitQuimica. (n.d.). This compound.

- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- BenchChem. (2025). A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Sources

- 1. Buy this compound | 19819-95-5 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 19819-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. env.go.jp [env.go.jp]

A Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)ethanol

Introduction

2-(2-Chlorophenyl)ethanol (CAS: 19819-95-5) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its structure, featuring a chlorinated aromatic ring and a primary alcohol, provides a versatile scaffold for building more complex molecules. Accurate and unambiguous structural confirmation is paramount for ensuring the quality, purity, and consistency of starting materials in any research and development pipeline, particularly in drug development where impurities can have significant consequences.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond presenting the data, this guide emphasizes the rationale behind the analytical techniques and the interpretation of the resulting spectra, equipping the reader with the necessary insights to perform and validate these analyses with confidence.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Rationale for Experimental Approach

For a semi-volatile and thermally stable molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS with EI) is the method of choice. GC provides excellent separation of the analyte from any potential impurities, while EI is a robust, high-energy ionization technique that produces a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Interpretation: Unveiling the Structure

The electron ionization mass spectrum of this compound is provided by the NIST/EPA/NIH Mass Spectral Library.[3] The key is to identify the molecular ion and rationalize the major fragment ions to confirm the connectivity of the atoms.

Table 1: Key Mass Spectrometry Data for this compound [3]

| m/z (Charge Ratio) | Predicted Identity | Interpretation |

| 158 | [C₈H₉³⁷ClO]⁺ | M+2 Peak: The isotopic peak for the heavier chlorine isotope (³⁷Cl). Its intensity, approximately one-third of the M⁺ peak, is characteristic of a monochlorinated compound. |

| 156 | [C₈H₉³⁵ClO]⁺ | Molecular Ion (M⁺): Confirms the molecular weight of the compound (156.61 g/mol ).[3][4] |

| 125 | [C₈H₆Cl]⁺ | Base Peak: Loss of the CH₂OH radical (•CH₂OH, 31 Da) via benzylic cleavage. This is a highly stable tropylium-like cation, making it the most abundant fragment. |

| 91 | [C₇H₇]⁺ | Loss of a chlorine atom from the m/z 125/127 fragment, or loss of HCl from the tropylium ion. |

| 89 | [C₇H₅]⁺ | Further fragmentation from the m/z 125 fragment. |

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key EI fragmentation steps for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this specific ortho-isomer is not widely available in public databases, we can reliably predict the spectrum based on established principles and data from its isomers.

¹H NMR Spectroscopy: Proton Environments

Rationale: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. A standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as a solvent and tetramethylsilane (TMS) as an internal standard provides excellent resolution for this molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

Predicted Data & Interpretation: The structure consists of a substituted ethyl group (-CH₂-CH₂-OH) and four protons on the aromatic ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 - 7.15 | Multiplet (m) | 4H | Ar-H | The ortho-substitution pattern creates four unique aromatic protons, resulting in a complex, overlapping multiplet. |

| ~ 3.95 | Triplet (t) | 2H | -CH₂-OH | The methylene group attached to the hydroxyl is deshielded by the electronegative oxygen. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~ 3.10 | Triplet (t) | 2H | Ar-CH₂ - | The benzylic methylene group is deshielded by the aromatic ring. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~ 1.70 | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and temperature. It may not show coupling. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy, typically with broadband proton decoupling, identifies all unique carbon environments in the molecule.

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer using a standard pulse program with proton decoupling.

Predicted Data & Interpretation: The molecule has 8 carbon atoms, all in unique environments due to the ortho-substitution, resulting in 8 distinct signals.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 136 | Ar-C (Quaternary) | The aromatic carbon directly attached to the ethyl group. |

| ~ 134 | Ar-C -Cl (Quaternary) | The aromatic carbon bearing the chlorine atom is deshielded. |

| ~ 131 | Ar-C H | Aromatic methine carbon. |

| ~ 129 | Ar-C H | Aromatic methine carbon. |

| ~ 127 | Ar-C H | Aromatic methine carbon. |

| ~ 125 | Ar-C H | Aromatic methine carbon. |

| ~ 62 | -C H₂-OH | The carbon attached to the hydroxyl group is significantly deshielded by oxygen.[5] |

| ~ 40 | Ar-C H₂- | The benzylic carbon. |

Diagram 2: Overall Spectroscopic Analysis Workflow

Caption: Integrated workflow for the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Rationale for Experimental Approach

Attenuated Total Reflectance (ATR) IR is the preferred method for routine analysis. It is fast, requires minimal sample preparation (a single drop of the liquid is sufficient), and is non-destructive. The fact that commercial suppliers use IR to confirm product identity speaks to its reliability.[6]

Experimental Protocol: ATR-IR Analysis

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place one drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~ 3350 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group. |

| ~ 3060 | C-H stretch | Aromatic (sp²) | Confirms the presence of the phenyl ring. |

| ~ 2940, 2870 | C-H stretch | Aliphatic (sp³) | Corresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups in the ethyl chain. |

| ~ 1590, 1480, 1440 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~ 1050 | C-O stretch | Primary Alcohol | Strong absorption indicating the C-O single bond of the alcohol. |

| ~ 750 | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic | This strong band is highly indicative of a 1,2-disubstitution pattern on the benzene ring. |

| ~ 700 | C-Cl stretch | Aryl Chloride | Confirms the presence of the chlorine-carbon bond. |

Conclusion

The comprehensive analysis using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for the structural confirmation of this compound. MS confirms the correct molecular weight (m/z 156/158) and a logical fragmentation pattern. NMR spectroscopy elucidates the precise carbon-hydrogen framework, distinguishing this compound from its isomers. Finally, IR spectroscopy provides a rapid and definitive confirmation of the essential alcohol, aromatic, and chloro- functional groups. Together, these techniques form a robust analytical package for ensuring the identity and quality of this critical chemical intermediate in any scientific or industrial setting.

References

- This reference is not available.

-

NIST. o-Chlorophenethyl alcohol in NIST Chemistry WebBook. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

PubChem. 1-(2-Chlorophenyl)ethanol. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Global Substance Registration System (GSRS). This compound. [Link]

- This reference is not available.

- This reference is not available.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

Sources

2-(2-Chlorophenyl)ethanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS RN: 19819-95-5), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes technical data from authoritative sources to provide a field-proven framework for risk mitigation.

Chemical and Physical Properties

This compound, also known as 2-Chlorophenethyl Alcohol, is a substituted aromatic alcohol.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 19819-95-5[1] |

| Molecular Formula | C₈H₉ClO[1] |

| Molecular Weight | 156.61 g/mol [3] |

| Synonyms | 2-Chlorophenethyl Alcohol[1][2] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

GHS Hazard Classification:

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All handling of this compound should be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure to any vapors or mists that may be generated.[5]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[4] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Gloves must be inspected before use and disposed of properly after handling.[6][7] Protective clothing should be worn to prevent skin contact.[8] |

| Respiratory | A vapor respirator may be required if handling large quantities or if ventilation is inadequate. | Follow local and national regulations for respirator use.[1] |

dot

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 19819-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. opcw.org [opcw.org]

- 8. ICSC 0236 - 2-CHLOROETHANOL [inchem.org]

Physical and chemical properties of 2-Chlorophenethyl Alcohol

An In-depth Technical Guide to 2-Chlorophenethyl Alcohol for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chlorophenethyl alcohol, also known as 2-(2-Chlorophenyl)ethanol, is an organochlorine compound and a substituted phenethyl alcohol. Its structural features—a reactive primary alcohol and a chlorinated aromatic ring—make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in the synthesis of novel chemical entities, including potential pharmaceutical agents.

Molecular Structure and Identification

Understanding the fundamental structure and identifiers of 2-Chlorophenethyl Alcohol is the first step in its application. The molecule consists of a phenethyl alcohol backbone with a chlorine atom substituted at the ortho (position 2) of the phenyl ring.

Caption: Chemical structure of 2-Chlorophenethyl Alcohol.

This specific substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications in designing target molecules with specific pharmacological profiles.

Nomenclature and Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 19819-95-5 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chlorophenethyl alcohol, o-Chlorophenethyl alcohol, 2-Chlorobenzeneethanol | [1][2] |

| InChI Key | IWNHTCBFRSCBQK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1(=CC=CC=C1Cl)CCO | [1][2] |

Physical and Chemical Properties

The physicochemical properties of a compound are paramount for designing reaction conditions, purification protocols, and formulation strategies. 2-Chlorophenethyl alcohol is a clear, colorless liquid at room temperature.[1][5]

| Property | Value | Notes | Source |

| Appearance | Clear colorless liquid | - | [1][5] |

| Boiling Point | 84-85 °C at 3 mmHg | High boiling point necessitates vacuum distillation for purification. | [1] |

| Density | 1.19 g/mL at 25 °C | Denser than water. | [1] |

| Refractive Index (n20/D) | 1.551 | A useful parameter for purity assessment. | [1] |

| Flash Point | >110 °C (>230 °F) | Classified as a combustible liquid. | [1][5] |

| pKa | 14.72 ± 0.10 (Predicted) | Similar to other primary alcohols. | [1][5] |

| Storage Temperature | Room Temperature | Should be stored in a dry, tightly sealed container. | [1][5] |

Synthesis Protocol

The most common laboratory-scale synthesis of 2-Chlorophenethyl alcohol involves the reduction of 2-chlorophenylacetic acid.[1][3] This transformation is a standard procedure in organic chemistry, yet its successful execution relies on careful control of reaction conditions, particularly when using highly reactive hydrides.

Causality in Reagent Selection

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its potent ability to reduce carboxylic acids directly to primary alcohols. Weaker reducing agents, such as sodium borohydride, are generally ineffective for this transformation.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that effectively solvates the lithium aluminum hydride and is stable to the highly reactive reagent. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

-

Work-up: The reaction is quenched by the slow addition of water to neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide salts. An extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate is then used to isolate the product.

Caption: General workflow for the synthesis of 2-Chlorophenethyl Alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a controlled laboratory environment.[1]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 20 g of 2-chlorophenylacetic acid in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add 8.9 g of lithium aluminum hydride (LiAlH₄) in small portions (batchwise) to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30 °C). Stir for several hours until the reaction is complete (monitor by TLC).

-

Quenching: Carefully and slowly quench the reaction by adding 300 mL of water. This step is highly exothermic and will generate hydrogen gas; ensure adequate ventilation and proceed with caution.

-

Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with 400 mL of dichloromethane.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure at 30-35 °C to yield the crude product, typically a light yellow oil. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications

The utility of 2-Chlorophenethyl alcohol in drug development stems from the reactivity of its primary alcohol functional group. This group can be readily converted into other functionalities, allowing for its incorporation into larger, more complex molecules.

Caption: Key reaction pathways for 2-Chlorophenethyl Alcohol.

Core Reactivity

-

Conversion to Halides: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is often converted to a better leaving group, such as a tosylate, or directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[6] The resulting 2-(2-chloroethyl)chlorobenzene is a potent alkylating agent.

-

Synthesis of Amines: The primary application cited for this compound is in the synthesis of amines.[1] This is typically achieved by converting the alcohol to an alkyl halide (as described above) and subsequently reacting it with a primary or secondary amine via an Sₙ2 reaction.

-

Esterification: The alcohol can react with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides to form esters, which can be important intermediates or final products in drug synthesis.[6]

-

Oxidation: Depending on the oxidizing agent used, the primary alcohol can be oxidized to 2-chlorophenylacetaldehyde (using mild agents like pyridinium chlorochromate, PCC) or further to 2-chlorophenylacetic acid (using strong agents like potassium permanganate or chromic acid).

Role in Drug Discovery